![molecular formula C19H26N2O4S B14254953 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate CAS No. 401913-96-0](/img/structure/B14254953.png)
4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate is a chemical compound known for its unique structural properties and applications in various scientific fields This compound is characterized by the presence of a pyridinium ion, a diethylamino group, and a phenyl group connected through an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-(Diethylamino)benzaldehyde, which is then subjected to a condensation reaction with 1-methylpyridinium iodide. The resulting product undergoes methylation to form the final compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate include:
- 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium iodide
- 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylquinolinium iodide
- 4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridinium chloride
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of the methyl sulfate group, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain applications, such as in the development of advanced materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
401913-96-0 |
|---|---|
Molekularformel |
C19H26N2O4S |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
N,N-diethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;methyl sulfate |
InChI |
InChI=1S/C18H23N2.CH4O4S/c1-4-20(5-2)18-10-8-16(9-11-18)6-7-17-12-14-19(3)15-13-17;1-5-6(2,3)4/h6-15H,4-5H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
MGJZIUIGSZUCQO-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



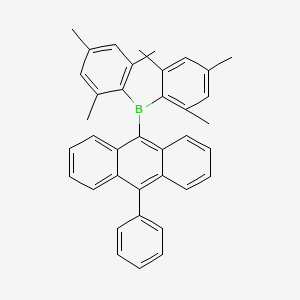
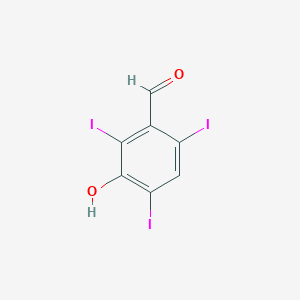
![3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B14254889.png)
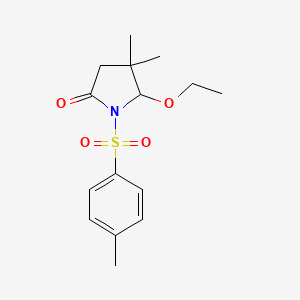

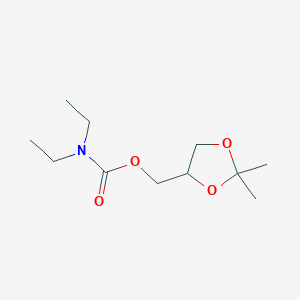

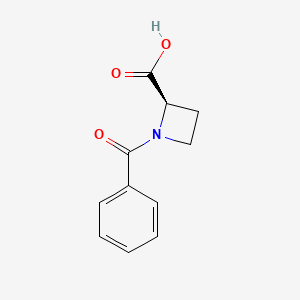
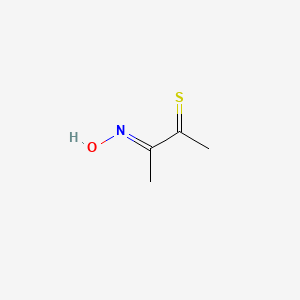
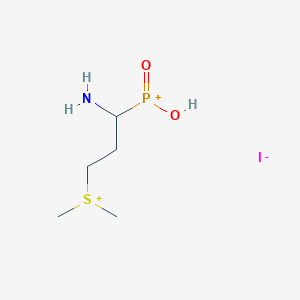
![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)
![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)

